![molecular formula C10H11BrClNO B1415348 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine CAS No. 1934410-43-1](/img/structure/B1415348.png)
3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine
Vue d'ensemble
Description
3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine, also known as BCPA, is a small molecule with a wide range of applications in biochemistry, pharmacology, and other scientific fields. BCPA is a versatile and powerful tool for studying biological processes and is used in many lab experiments and research studies.
Applications De Recherche Scientifique
Synthesis and Characterization in Medicinal Chemistry
The compound 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine is a significant component in medicinal chemistry, particularly in the stereoselective synthesis of cis-3,4-disubstituted piperidines. This process involves the transformation of 2-(2-mesyloxyethyl)azetidines and can lead to the creation of various 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. These compounds are valuable templates in medicinal chemistry due to their potential applications in drug development (Mollet et al., 2011).
Antimicrobial Activity
Azetidine derivatives, including those related to 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine, have been synthesized and characterized for their potential antimicrobial properties. These compounds have undergone various chemical analyses and have been screened for antimicrobial activity, showing promising results in this field (Doraswamy & Ramana, 2013).
Synthesis of Functionalized Azetidines
The synthetic utility of similar compounds, such as 3-bromo-3-ethylazetidines, has been demonstrated in the preparation of various functionalized azetidines. These azetidines serve as precursors for the synthesis of novel functionalized azetidines and spirocyclic azetidine building blocks, highlighting their versatility in chemical synthesis (Stankovic et al., 2013).
In-vitro Antioxidant Activity
Studies have also been conducted on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, including those related to 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine. These compounds were evaluated for their in-vitro antioxidant potentials, showing moderate to significant antioxidant effects. This research provides a foundation for further exploration of synthetic schemes in the development of potent chemicals and medicinal agents (Nagavolu et al., 2017).
Applications in Gold-Catalyzed Synthesis
Azetidine, including its derivatives like 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine, has been utilized in gold-catalyzed intermolecular oxidation of alkynes. This process is significant for the flexible and stereoselective synthesis of azetidin-3-ones, providing a new approach to the synthesis of functionalized azetidines (Ye, He, & Zhang, 2011).
Dopaminergic Antagonist Evaluation
Research into azetidine derivatives has also included their evaluation as dopaminergic antagonists. This involves studying the biological affinity for D2 and D4 receptors, indicating the potential of these compounds in neurological and psychiatric drug development (Metkar, Bhatia, & Desai, 2013).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by “3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine” are currently unknown . The compound could potentially influence several pathways due to its structural features. Further investigation is needed to elucidate the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of "3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine" Factors such as temperature, pH, and presence of other molecules can affect how the compound interacts with its targets
Propriétés
IUPAC Name |
3-[(4-bromo-3-chlorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZGOFLOGFPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1415265.png)
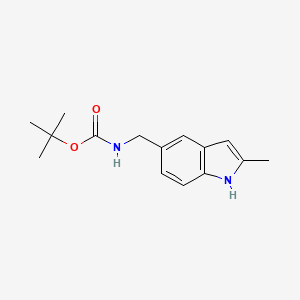
![4-Methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylic acid](/img/structure/B1415268.png)
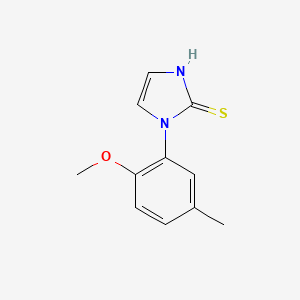
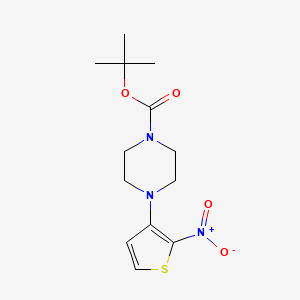
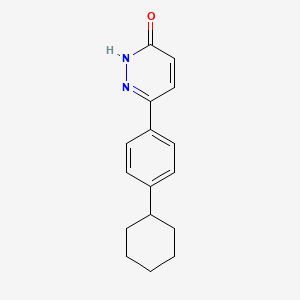
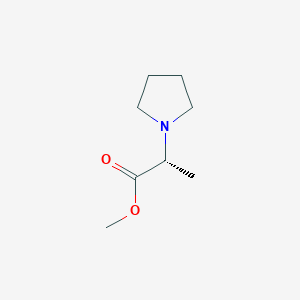

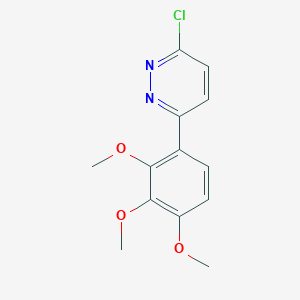
![N-ethyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1415281.png)

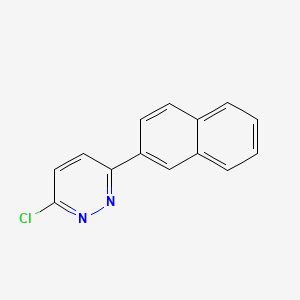
![3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B1415286.png)
![[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B1415288.png)